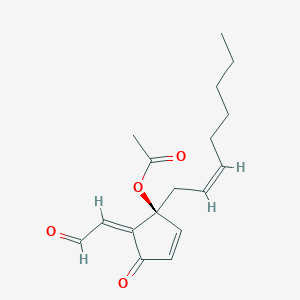
パエデロシド酸メチルエステル
概要
説明
科学的研究の応用
Paederosidic acid methyl ester has a wide range of scientific research applications, including:
作用機序
パエデロシド酸メチルエステルは、脳と脊髄のATP感受性カリウムチャネルを活性化することにより効果を発揮します。 この活性化により痛みの閾値が上昇し、著しい中枢性鎮痛作用をもたらします . 化合物の作用機序には、カリウムチャネルへの結合と活性の強化が含まれ、その結果、ニューロンの過分極と痛みのシグナルの減少が起こります .
生化学分析
Biochemical Properties
Paederosidic acid methyl ester plays a crucial role in biochemical reactions by activating ATP-sensitive potassium channels. This activation enhances the threshold of pain, exhibiting significant central analgesic activity . The compound interacts with various enzymes and proteins, including potassium channels and possibly nitric oxide synthase, influencing the NO-cGMP-ATP sensitive potassium channel pathway . These interactions are essential for its analgesic effects, particularly in the brain and spinal cord.
Cellular Effects
Paederosidic acid methyl ester affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s activation of ATP-sensitive potassium channels impacts cell signaling pathways involved in pain perception and analgesia
Molecular Mechanism
The molecular mechanism of paederosidic acid methyl ester involves its binding interactions with ATP-sensitive potassium channels. By activating these channels, the compound enhances the threshold of pain, providing central analgesic effects . This activation likely involves changes in gene expression and enzyme activity, contributing to its overall analgesic properties. The exact molecular interactions and pathways remain an area of active research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of paederosidic acid methyl ester change over time. The compound exhibits stability under specific storage conditions, such as at -80°C for up to six months . Over time, its analgesic effects may diminish due to degradation or changes in its chemical structure. Long-term studies in vitro and in vivo have shown that the compound maintains its analgesic properties, although its efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of paederosidic acid methyl ester vary with different dosages in animal models. At lower doses, the compound effectively enhances pain thresholds without significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism. Threshold effects have been observed, indicating that there is an optimal dosage range for its analgesic properties.
Metabolic Pathways
Paederosidic acid methyl ester is involved in metabolic pathways related to the NO-cGMP-ATP sensitive potassium channel pathway . It interacts with enzymes such as nitric oxide synthase, influencing the production of nitric oxide and subsequent activation of potassium channels. These interactions affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, paederosidic acid methyl ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and function. The compound’s distribution within the brain and spinal cord is particularly important for its analgesic properties.
Subcellular Localization
Paederosidic acid methyl ester exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with ATP-sensitive potassium channels and other biomolecules, contributing to its analgesic effects.
準備方法
合成ルートと反応条件
パエデロシド酸メチルエステルは、通常、パエデリア・スカンデンスの地上部から単離されます。 抽出プロセスには、メタノール、エタノール、またはDMSOなどの溶媒を使用して、植物材料から化合物を溶解することが含まれます . 次に、抽出物をカラムクロマトグラフィーや高速液体クロマトグラフィー(HPLC)などのさまざまなクロマトグラフィー技術を使用して、化合物を精製します .
工業生産方法
化学反応の分析
反応の種類
パエデロシド酸メチルエステルは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応には、化合物の酸素添加または水素除去が含まれます。
還元: この反応には、化合物の水素添加または酸素除去が含まれます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム(NaBH₄)と水素化アルミニウムリチウム(LiAlH₄)があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、パエデロシド酸メチルエステルの酸化は、カルボン酸の生成につながる可能性がありますが、還元はアルコールを生成する可能性があります .
科学研究の応用
パエデロシド酸メチルエステルは、以下を含む幅広い科学研究の応用を持っています。
類似化合物との比較
類似化合物
パエデロシド: パエデリア・スカンデンスから単離された別のイリドイド配糖体で、抗炎症作用と鎮痛作用が知られています.
アスペルロシド: さまざまな植物に見られるイリドイド配糖体で、抗炎症作用と抗酸化作用が知られています.
メチルパエデロシデート: パエデロシド酸メチルエステルの誘導体で、類似の生物学的活性があります.
独自性
パエデロシド酸メチルエステルは、ATP感受性カリウムチャネルの特定の活性化のために独特であり、これは他のイリドイド配糖体とは異なります。 この独自の作用機序により、疼痛調節の研究と新しい鎮痛療法の開発に貴重な化合物となります .
特性
IUPAC Name |
methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O12S/c1-27-16(25)8-6-28-17(31-18-15(24)14(23)13(22)10(4-20)30-18)11-7(3-9(21)12(8)11)5-29-19(26)32-2/h3,6,9-15,17-18,20-24H,4-5H2,1-2H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDNZIPLLDTLQK-DILZHRMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1C(C=C2COC(=O)SC)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2COC(=O)SC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122413-01-8 | |
| Record name | Paederosidic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122413018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Paederosidic Acid Methyl Ester (PAME) and where is it found?
A1: Paederosidic Acid Methyl Ester (PAME) is an iridoid glucoside, a type of natural product often found in plants. It is isolated from Paederia scandens, a plant used in traditional Chinese medicine. []
Q2: What are the potential therapeutic benefits of PAME?
A2: Research suggests that PAME exhibits antinociceptive activity, meaning it may help relieve pain. [, ] Additionally, Paederia scandens extracts, in which PAME is a key component, have shown antidiarrheal activity. []
Q3: How does PAME exert its antidiarrheal effect?
A3: Studies indicate that PAME, along with other active components in the n-butanol fraction of Paederia scandens (PSNB), might regulate the PI3K/Akt/NF-κB signaling pathway, contributing to its antidiarrheal effect. [] Network pharmacology analysis further suggests that PAME may interact with targets like EGFR, AKT1, and PIK3CA, which are relevant to this pathway and involved in diarrhea. []
Q4: Are there other iridoid glycosides present in Paederia scandens along with PAME?
A4: Yes, Paederia scandens contains several iridoid glycosides in addition to PAME, including paederosidic acid, paederoside, asperuloside, and deacetyl asperuloside. These compounds have been identified in various studies investigating the plant's chemical constituents. [, , , , ]
Q5: Have there been any studies on the pharmacokinetics of PAME?
A5: Yes, a study investigated the pharmacokinetics of PAME and other iridoid glycosides from Paederia scandens extract in rats after intravenous and oral administration using LC-MS/MS analysis. The bioavailability of PAME was determined to be within the range of those investigated. []
Q6: What analytical techniques are used to identify and quantify PAME?
A6: Several analytical techniques have been employed to characterize and quantify PAME, including:
- HPLC-ESI-MS: This technique is used to separate, identify, and quantify PAME in plant extracts and biological samples. []
- LC-MS/MS: This highly sensitive and selective method allows for the simultaneous determination of PAME and other related iridoid glycosides in complex mixtures like plasma. []
- NMR Spectroscopy: Both 1D and 2D NMR spectroscopic data are crucial for elucidating the chemical structure of PAME and confirming its identity. []
Q7: Has the relationship between the structure of PAME and its activity been studied?
A7: While specific structure-activity relationship (SAR) studies focusing solely on PAME modifications and their impact on activity haven't been extensively reported in the provided abstracts, research indicates that PAME, paederosidic acid, paederoside, and 6′-O-E-feruloylmonotropein show favorable docking energies with EGFR, AKT1, and PIK3CA compared to other chemical constituents in the n-butanol fraction of Paederia scandens. [] This suggests that subtle structural differences within this class of compounds can impact their interaction with potential targets and potentially influence their biological activity. Further research focusing on PAME analogs and their SAR would provide a more comprehensive understanding of the structural features essential for its activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


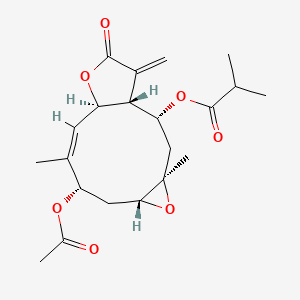
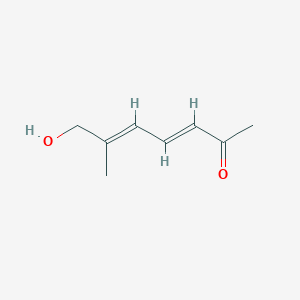

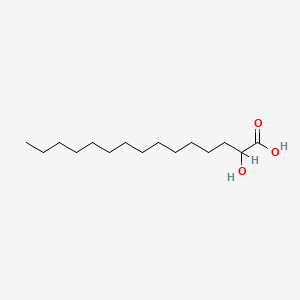
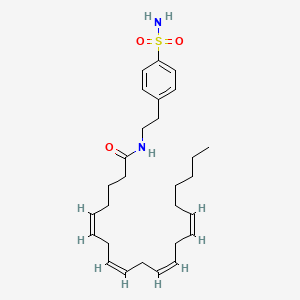
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)
![N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1237193.png)
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)
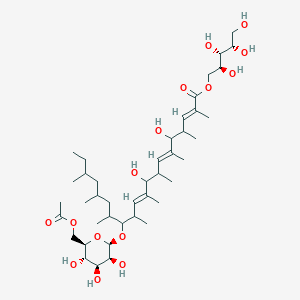
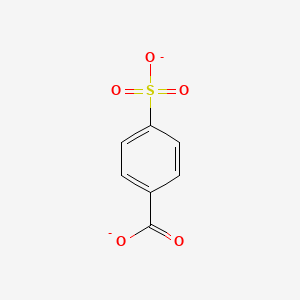
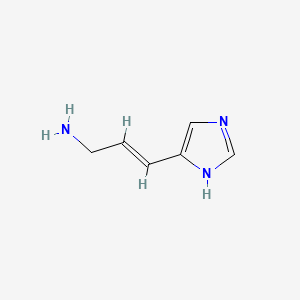
![4-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol](/img/structure/B1237200.png)
![[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate](/img/structure/B1237204.png)
